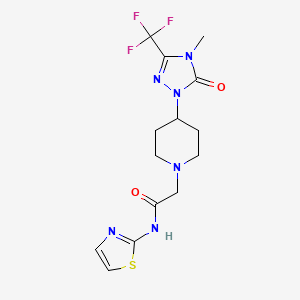

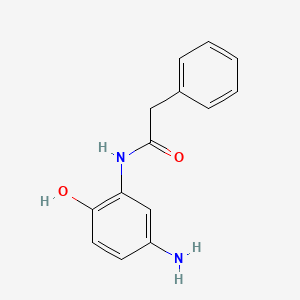

![molecular formula C24H15N3O2S B2837402 4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324758-60-3](/img/structure/B2837402.png)

4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide” is a benzamide derivative. It is also known as N-benzoyl-N’-(4-cyanophenyl)thiourea . The IUPAC name is N-benzoyl-N’- (4-cyanophenyl)thiourea . The InChI code is 1S/C15H11N3OS/c16-10-11-6-8-13(9-7-11)17-15(20)18-14(19)12-4-2-1-3-5-12/h1-9H, (H2,17,18,19,20) and the InChI key is FEECPKRZFPEEEU-UHFFFAOYSA-N .

Synthesis Analysis

The synthesis of benzamide derivatives, including “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The crystal structure of the title compound was determined by an X-ray single-crystal technique . An intramolecular C=O…H-N hydrogen bond and intermolecular C=S…H-N and C=S…H-C hydrogen interactions were observed for the crystal structure .Chemical Reactions Analysis

The reaction to synthesize benzamide derivatives involves the direct condensation of benzoic acids and amines . This reaction is usually performed at high temperatures .Physical and Chemical Properties Analysis

The compound has a molecular weight of 281.34 . It has a boiling point of 168-172 . The storage temperature is ambient temperature .Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of benzamide derivatives in the treatment of various cancers. A study designed and synthesized a series of substituted benzamides, including structures similar to 4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide. These compounds were tested against four cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Many of the synthesized compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Activity

Another dimension of benzamide derivatives is their antimicrobial properties. Synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their antimicrobial evaluation against bacterial and fungal strains revealed that some molecules were more potent than reference drugs. The antibacterial activity was notably higher against Gram-positive strains, with certain compounds showing significant inhibitory effects (Bikobo et al., 2017).

Synthesis and Structural Analysis

The structural analysis and synthesis of benzamide derivatives, including those closely related to this compound, have been extensively studied. For example, research on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides provided insights into their molecular conformations and modes of supramolecular aggregation. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Sagar et al., 2018).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 4-Benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide are currently unknown. This compound is a derivative of cyanoacetamide, which is known to be a precursor for heterocyclic synthesis . .

Mode of Action

The mode of action of this compound is not well-documented. As a derivative of cyanoacetamide, it may share some of the reactivity characteristics of this class of compounds. Cyanoacetamides are known to undergo reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

Thiazoles, a class of compounds to which this compound belongs, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Result of Action

As a derivative of cyanoacetamide, it may share some of the biological activities of this class of compounds, which include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Properties

IUPAC Name |

4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O2S/c25-14-16-6-8-17(9-7-16)21-15-30-24(26-21)27-23(29)20-12-10-19(11-13-20)22(28)18-4-2-1-3-5-18/h1-13,15H,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNCNGHGIPIYPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

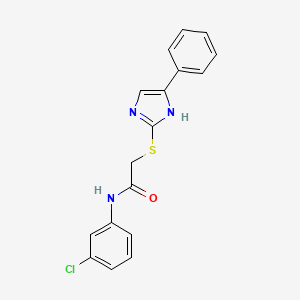

![1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid](/img/structure/B2837322.png)

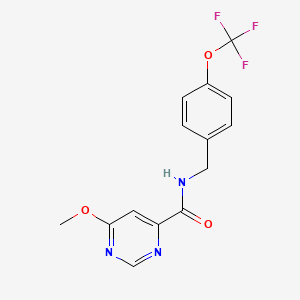

![7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate](/img/structure/B2837323.png)

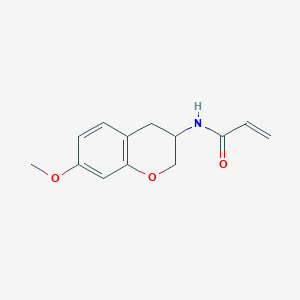

![3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2837325.png)

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide](/img/structure/B2837329.png)

![[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2837330.png)

![4-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2837336.png)